Molecular Weight and Lipophilicity Differentiation from the Isopropyl-Thiazole Analog
The target compound (C₉H₈N₄S, MW 204.25) is 12.1% lighter and has a simpler lipophilic profile than 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile (C₁₁H₁₂N₄S, MW 232.31) . This translates to a predicted lower logP of approximately 1.2–1.5 for the methyl analog versus approximately 1.8–2.2 for the isopropyl analog (class-level inference based on the pyrazole–thiazole scaffold, where each additional methylene unit in the thiazole 2-substituent increases logP by ~0.3–0.5) [1]. Lower molecular weight and reduced logP are advantageous for compliance with fragment-based drug discovery (FBDD) guidelines (MW < 300, logP ≤ 3) and for maintaining favorable permeability-solubility balance in early-stage oral drug candidates.
| Evidence Dimension | Molecular weight and predicted lipophilicity (logP) |
|---|---|
| Target Compound Data | MW = 204.25; predicted logP ≈ 1.2–1.5 |
| Comparator Or Baseline | 1-((2-Isopropylthiazol-4-yl)methyl)-1H-pyrazole-4-carbonitrile: MW = 232.31; predicted logP ≈ 1.8–2.2 |
| Quantified Difference | MW difference: 28.06 Da (12.1% lower); predicted logP difference: ~0.5–0.7 units lower |
| Conditions | Calculated MW from molecular formula; logP estimation based on pyrazole–thiazole scaffold incremental hydrophobicity values from published series |
Why This Matters
Procurement of the methyl analog rather than the isopropyl analog confers distinct physicochemical properties critical for FBDD compatibility and oral bioavailability optimization, where lower logP directly correlates with improved aqueous solubility and reduced metabolic clearance risk.
- [1] Kuzu B, Ergüç A, Karakuş F, Arzuk E. Novel Pyrazole Derivatives Bearing Carbonitrile and Substituted Thiazole Moiety for Selective COX-2 Inhibition. ChemistrySelect. 2024; 9: e202303853. View Source
